

Technical Guide: (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

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Compound of Interest

Compound Name: (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

Cat. No.: B1318866

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CAS Number: 1005515-26-3

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of **(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride**, a key building block in modern medicinal chemistry and agrochemical synthesis. This document details its chemical and physical properties, outlines a plausible synthetic pathway, and explores its application in the development of targeted therapeutics, with a specific focus on the synthesis of kinase inhibitors.

Core Compound Data

Quantitative data for **(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride** and its free base form are summarized below, providing a clear reference for researchers.

Property	Value	Reference
Chemical Name	(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride	
CAS Number	1005515-26-3	[1]
Molecular Formula	C ₇ H ₈ ClF ₃ N ₂	[1]
Molecular Weight	212.6 g/mol	[1]
Synonyms	2-Pyridinemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1)	[1]

Free Base: (4-(Trifluoromethyl)pyridin-2-yl)methanamine

Property	Value	Reference
CAS Number	872577-05-4	[2]
Molecular Formula	C ₇ H ₇ F ₃ N ₂	[2]
Molecular Weight	176.14 g/mol	[2]
IUPAC Name	[4-(trifluoromethyl)pyridin-2-yl]methanamine	[2]

The Role of the Trifluoromethylpyridine Scaffold in Drug Discovery

The trifluoromethylpyridine moiety is a privileged scaffold in drug design due to the unique properties conferred by the trifluoromethyl (-CF₃) group. The high electronegativity and electron-withdrawing nature of the -CF₃ group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These characteristics are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, trifluoromethylpyridine derivatives are integral to the development of novel therapeutics, particularly in oncology and for neurological disorders.

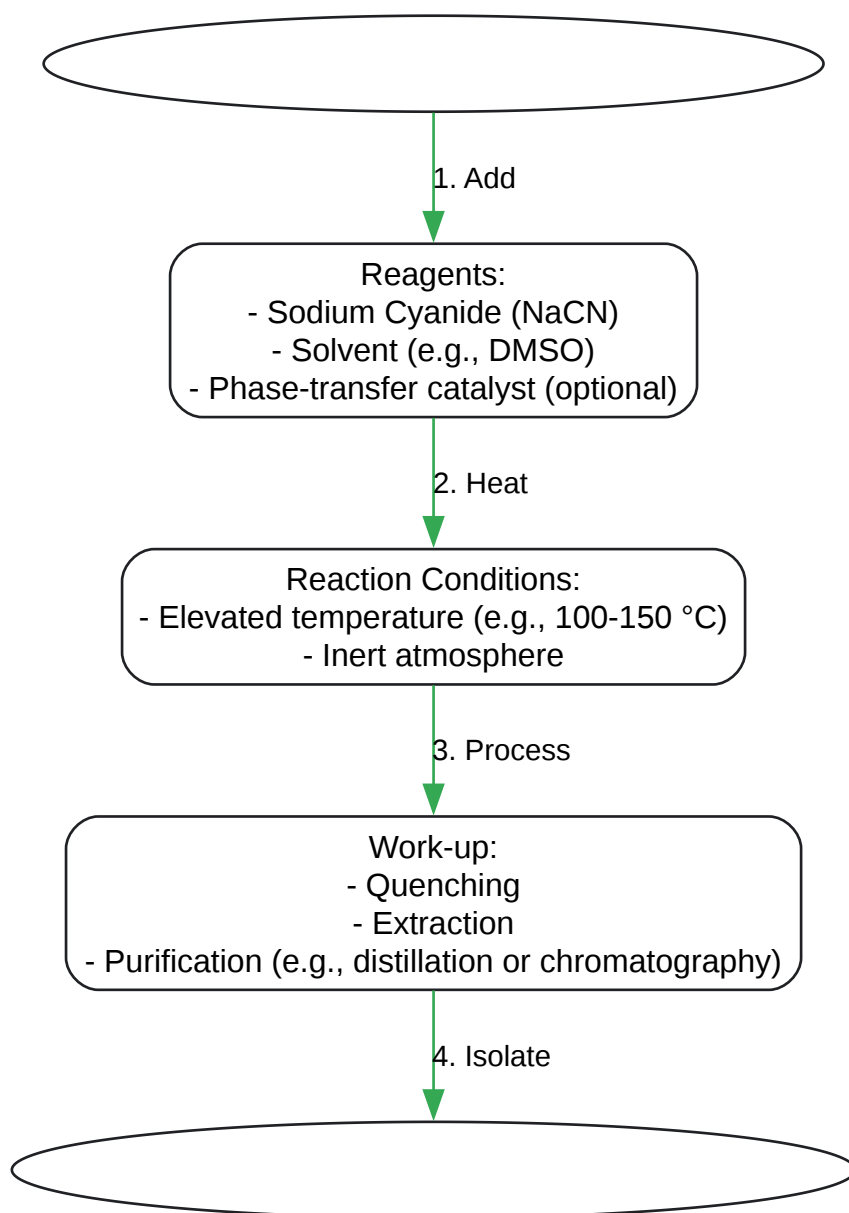
Experimental Protocols: A Plausible Synthetic Route

A detailed experimental protocol for the synthesis of **(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride** is not readily available in the public domain. However, a plausible and efficient synthetic route can be conceptualized starting from the commercially available 2-chloro-4-(trifluoromethyl)pyridine. This proposed synthesis involves two key steps: cyanation followed by reduction.

Step 1: Synthesis of 2-Cyano-4-(trifluoromethyl)pyridine

The first step is the conversion of 2-chloro-4-(trifluoromethyl)pyridine to 2-cyano-4-(trifluoromethyl)pyridine. This can be achieved through a nucleophilic aromatic substitution reaction using a cyanide salt.

Experimental Workflow:



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Caption: Workflow for the synthesis of 2-cyano-4-(trifluoromethyl)pyridine.

Detailed Methodology:

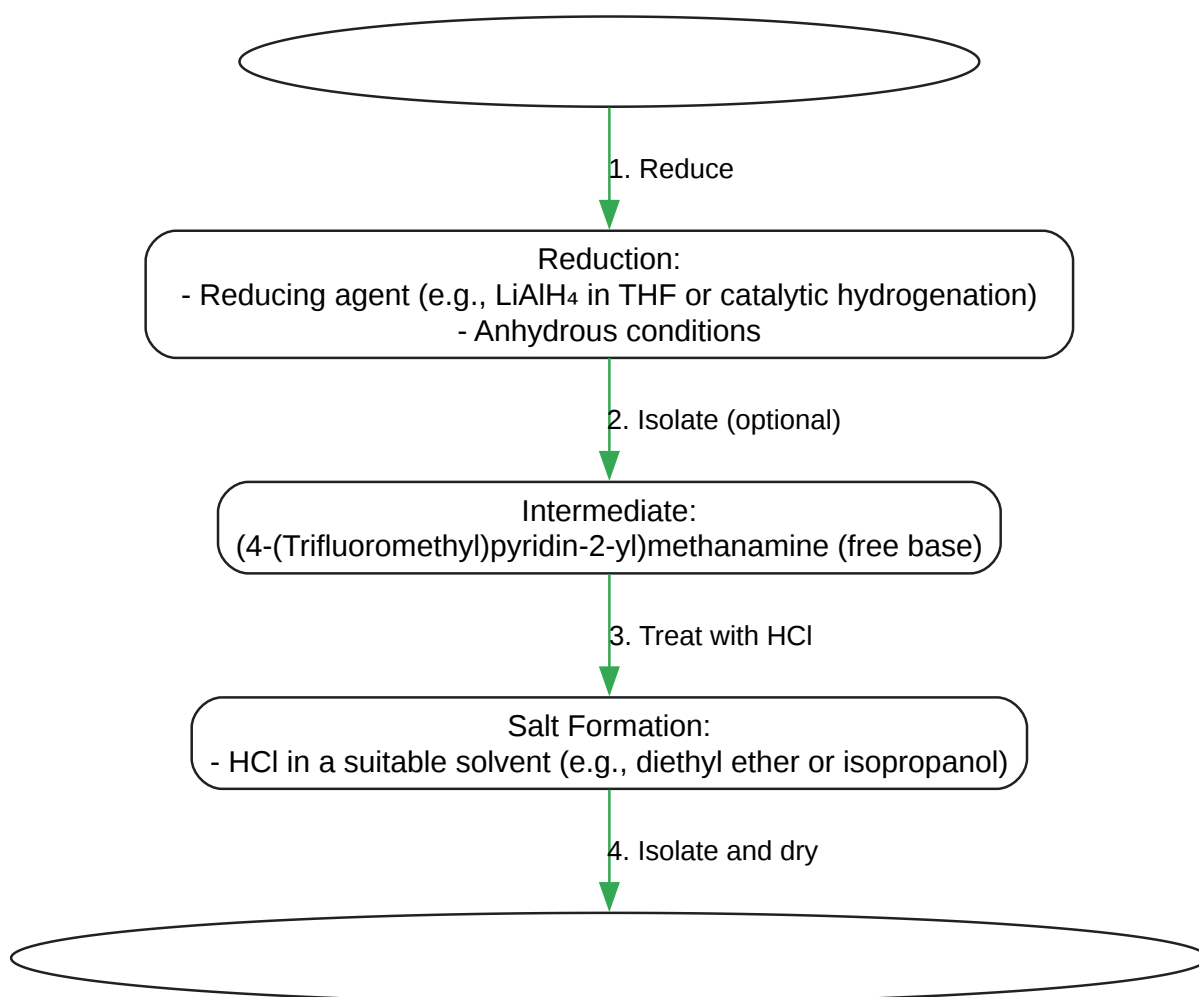
- To a solution of 2-chloro-4-(trifluoromethyl)pyridine in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO), add sodium cyanide.
- The reaction mixture is heated to a temperature between 100-150 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

- After cooling to room temperature, the reaction is carefully quenched with water.
- The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is then purified by vacuum distillation or column chromatography to yield pure 2-cyano-4-(trifluoromethyl)pyridine.

Step 2: Synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine and its Hydrochloride Salt

The second step involves the reduction of the nitrile group in 2-cyano-4-(trifluoromethyl)pyridine to a primary amine, followed by the formation of the hydrochloride salt.

Experimental Workflow:



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Caption: Workflow for the synthesis of the target compound.

Detailed Methodology:

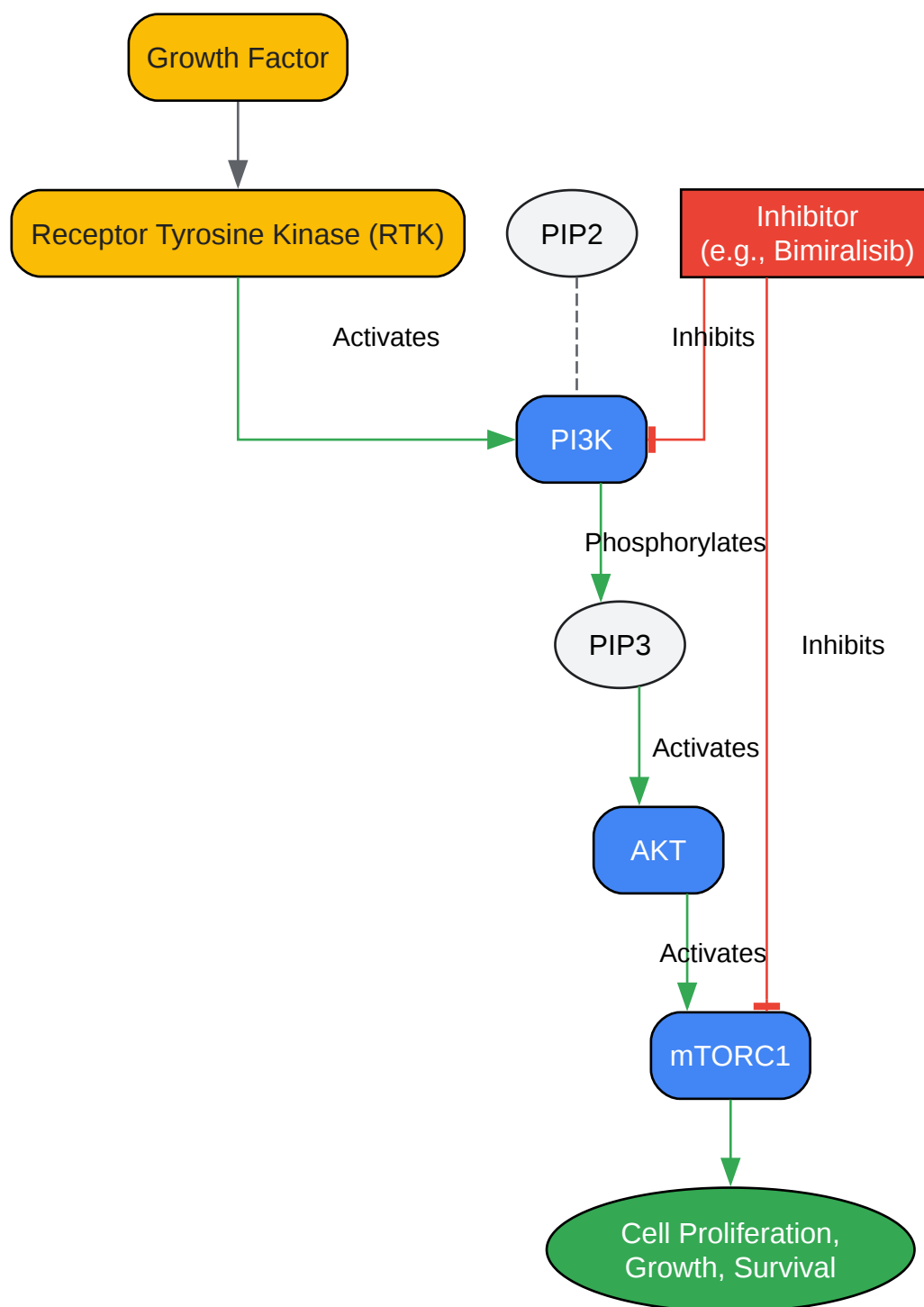
- The 2-cyano-4-(trifluoromethyl)pyridine is dissolved in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
- The solution is carefully added to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH_4), at a reduced temperature (e.g., 0°C).
- The reaction mixture is then allowed to warm to room temperature and stirred until the reduction is complete.

- The reaction is quenched by the sequential addition of water and an aqueous sodium hydroxide solution.
- The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude (4-(trifluoromethyl)pyridin-2-yl)methanamine.
- The crude amine is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of hydrochloric acid in the same or another appropriate solvent is added dropwise with stirring.
- The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Application in Targeted Therapy: The PI3K/AKT/mTOR Signaling Pathway

A closely related compound, 2-amino-4-(trifluoromethyl)pyridine, is a key intermediate in the synthesis of Bimiralisib, a potent inhibitor of the PI3K/AKT/mTOR signaling pathway.^[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.^[3] **(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride** serves as a valuable synthon for creating analogs of such inhibitors.

PI3K/AKT/mTOR Signaling Pathway and Inhibition:



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Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

This diagram illustrates how growth factors activate receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates AKT.

Activated AKT promotes cell survival and proliferation through various downstream effectors, including mTORC1. Dual inhibitors like Bimimalisib block this pathway at both PI3K and mTOR, making them promising anti-cancer agents. The use of **(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride** in the synthesis of analogs allows for the exploration of structure-activity relationships to develop more potent and selective inhibitors.

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References

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- 2. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
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